Cas no 797762-23-3 (2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
797762-23-3 structure
Produktname:2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS-Nr.:797762-23-3
MF:C14H21BO3
MW:248.125744581223
MDL:MFCD10698524
CID:68854
PubChem ID:11413960

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[(3-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-Methoxybenzylboronic acid pinacol ester
    • (3-Methoxybenzyl)boronic Acid Pinacol Ester
    • AK113068
    • PEWMYAHTUICUAM-UHFFFAOYSA-N
    • 2461AC
    • 3-Methoxybenzylboronicacidpinacolester
    • AB62298
    • FCH2834935
    • AM85096
    • SY108306
    • OR350269
    • ST2416077
    • AX8061810
    • A9931
    • 797762-23-3
    • MFCD10698524
    • SCHEMBL15649153
    • AKOS016010010
    • 2-(3-Methoxybenzyl)-4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolane
    • (3-Methoxybenzyl)boronicAcidPinacolEster
    • EN300-7204231
    • DTXSID70465147
    • CS-0029506
    • DS-6086
    • 1,3,2-Dioxaborolane, 2-[(3-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-
    • FT-0752302
    • Y10137
    • 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 3-methoxybenzylboronate;2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[(3-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • MDL: MFCD10698524
    • Inchi: 1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-7-6-8-12(9-11)16-5/h6-9H,10H2,1-5H3
    • InChI-Schlüssel: PEWMYAHTUICUAM-UHFFFAOYSA-N
    • Lächelt: O(C)C1C=C(CB2OC(C)(C)C(C)(C)O2)C=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 248.15800
  • Monoisotopenmasse: 248.1583747g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 275
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 27.7

Experimentelle Eigenschaften

  • Farbe/Form: No data available
  • Dichte: 1.01
  • Schmelzpunkt: No data available
  • Siedepunkt: 311ºC
  • Flammpunkt: 142ºC
  • PSA: 27.69000
  • LogP: 3.13550

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Sicherheitsinformationen

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y0985136-5g
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
797762-23-3 95%
5g
$700 2024-08-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M77150-100mg
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
797762-23-3
100mg
¥426.0 2021-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067196-100mg
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
797762-23-3 97%
100mg
¥366.00 2024-07-28
Chemenu
CM128914-1g
2-(3-methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
797762-23-3 95%
1g
$*** 2023-05-29
TRC
M292873-50mg
3-Methoxybenzylboronic acid pinacol ester
797762-23-3
50mg
$391.00 2023-05-18
Alichem
A019064435-1g
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
797762-23-3 95%
1g
$380.32 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WF298-200mg
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
797762-23-3 97+%
200mg
591.0CNY 2021-08-04
eNovation Chemicals LLC
D686425-1g
(3-Methoxybenzyl)boronic Acid Pinacol Ester
797762-23-3 97%
1g
$145 2024-07-20
eNovation Chemicals LLC
D686425-5g
(3-Methoxybenzyl)boronic Acid Pinacol Ester
797762-23-3 97%
5g
$720 2024-07-20
Apollo Scientific
OR350269-250mg
2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
797762-23-3 95%
250mg
£92.00 2025-02-19

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Referenz
Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation
Pein, Wesley L. ; et al, Organic Letters, 2021, 23(12), 4588-4592

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
Referenz
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Methanol ,  Sodium methoxide Solvents: Toluene ;  3 - 12 h, 90 °C
Referenz
Transition-Metal-Free Synthesis of Pinacol Alkylboronates from Tosylhydrazones
Li, Huan; et al, Angewandte Chemie, 2012, 51(12), 2943-2946

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
Referenz
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

Synthetic Routes 5

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ,  Heptane ;  0 °C
2.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
Referenz
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ;  20 min, 100 °C
Referenz
Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity
Larsen, Matthew A.; et al, Journal of the American Chemical Society, 2015, 137(26), 8633-8643

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trifluoromethanesulfonyl)imide Solvents: Tetrahydrofuran ;  rt
1.2 Solvents: Water ;  rt
Referenz
Electrosynthesis of benzylboronic acids and esters
Pintaric, C.; et al, Tetrahedron Letters, 2004, 45(43), 8031-8033

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  2 h, < -80 °C; 1 h, -80 °C; -80 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 overnight, rt
2.1 Reagents: Water ,  Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ;  rt → 60 °C; 24 h, 60 °C
Referenz
Pd-Catalyzed Homologation of Arylboronic Acids as a Platform for the Diversity-Oriented Synthesis of Benzylic C-X Bonds
Bastick, Kane A. C.; et al, Synlett, 2023, 34(18), 2097-2102

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
Referenz
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
1.2 3 - 6 h, rt
Referenz
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  rt
2.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Referenz
Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation
Pein, Wesley L. ; et al, Organic Letters, 2021, 23(12), 4588-4592

Synthetic Routes 12

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  24 h, 40 °C
2.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
2.2 3 - 6 h, rt
Referenz
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 min, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 min, rt
1.3 overnight, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
Referenz
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 overnight, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ,  Water ;  rt → 60 °C; 24 h, 60 °C
Referenz
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  16 h, 80 °C
2.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ;  20 min, 100 °C
Referenz
Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity
Larsen, Matthew A.; et al, Journal of the American Chemical Society, 2015, 137(26), 8633-8643

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Methanol ,  Sodium tert-butoxide Catalysts: Chloro(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)copper Solvents: Hexane ;  5 h, 100 °C
1.2 Reagents: Ethyl acetate
Referenz
Cu-catalyzed deoxygenative gem-hydroborylation of aromatic aldehydes and ketones to access benzylboronic esters
Wang, Lu; et al, Chinese Journal of Catalysis, 2018, 39(11), 1725-1729

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Heptane
1.2 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
Referenz
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
2.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
2.2 3 - 6 h, rt
Referenz
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  3 h, 25 °C
Referenz
Chemoselective Suzuki Coupling of Diborylmethane for Facile Synthesis of Benzylboronates
Endo, Kohei; et al, Organic Letters, 2011, 13(13), 3368-3371

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Water ,  Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dichloroethane ;  rt → 60 °C; 24 h, 60 °C
Referenz
Pd-Catalyzed Homologation of Arylboronic Acids as a Platform for the Diversity-Oriented Synthesis of Benzylic C-X Bonds
Bastick, Kane A. C.; et al, Synlett, 2023, 34(18), 2097-2102

Synthetic Routes 21

Reaktionsbedingungen
1.1 Solvents: Hexane ,  1,4-Dioxane ;  4 h, 50 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Hexane ,  Water ;  4 h, 50 °C
Referenz
One-carbon homologation of arylboronic acids: a convenient approach to the synthesis of pinacol benzylboronates
Wu, Chaoqiang; et al, Organic Chemistry Frontiers, 2016, 3(7), 817-822

Synthetic Routes 22

Reaktionsbedingungen
1.1 Catalysts: Copper(2+), tetrakis(acetonitrile)-, tetrafluoroborate(1-) (1:2) ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: tert-Butyl methyl ether ;  5 min, rt
1.2 Reagents: Titanium isopropoxide Solvents: tert-Butyl methyl ether ;  30 h, 100 °C
Referenz
Synthesis of Benzyl-, Allyl-, and Allenyl-boronates via Copper-Catalyzed Borylation of Alcohols
Mao, Lujia; et al, Organic Letters, 2017, 19(5), 1204-1207

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Referenz
Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation
Pein, Wesley L.; et al, ChemRxiv, 2021, 1, 1-6

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  rt
2.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Referenz
Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation
Pein, Wesley L.; et al, ChemRxiv, 2021, 1, 1-6

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:797762-23-3)2-(3-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A9931
Reinheit:99%
Menge:5g
Preis ($):591.0